Bienvenue dans la boutique en ligne BenchChem!

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Process chemistry Stability Sartan intermediates

2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS 149968-28-5) is a heterocyclic imidazole derivative featuring a free carboxylic acid at the 5-position, a chloro substituent at the 4-position, and an n-butyl chain at the 2-position. Its molecular formula is C₈H₁₁ClN₂O₂, with a molecular weight of 202.64 g/mol.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 149968-28-5
Cat. No. B169738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
CAS149968-28-5
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1)Cl)C(=O)O
InChIInChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13)
InChIKeyFETCESOEGZHHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid (CAS 149968-28-5): Core Building Block for Angiotensin II Receptor Antagonist Synthesis and Beyond


2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS 149968-28-5) is a heterocyclic imidazole derivative featuring a free carboxylic acid at the 5-position, a chloro substituent at the 4-position, and an n-butyl chain at the 2-position. Its molecular formula is C₈H₁₁ClN₂O₂, with a molecular weight of 202.64 g/mol . This compound serves as the central pharmacophoric core of numerous angiotensin II receptor type 1 (AT₁) antagonists (sartans), most notably the active metabolite of losartan, EXP-3174 (losartan carboxylic acid), which has demonstrated higher potency than the parent drug [1]. The presence of the free carboxylic acid group permits direct derivatization via amidation, esterification, or acylal formation, positioning this intermediate as a versatile and strategically important building block in medicinal chemistry and pharmaceutical process development.

Why 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid Cannot Be Replaced by Common Imidazole Analogs


Substituting 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with the corresponding 5-carboxaldehyde (BCFI, CAS 83857-96-9) or 5-hydroxymethyl analog introduces distinct reactivity and stability liabilities. The aldehyde is susceptible to air oxidation and requires controlled storage conditions, whereas the carboxylic acid is inherently more oxidation-resistant, enabling broader process windows in large-scale synthesis [1]. Furthermore, the N-unsubstituted imidazole ring (free NH) in this compound allows for chemoselective N-alkylation with diverse electrophiles, a synthetic step that is precluded in N-methylated analogs such as 2-butyl-4-chloro-1-methylimidazole-5-carboxylic acid [2]. These regio- and chemoselectivity features directly impact downstream yields and impurity profiles, making generic replacement without precise process re-optimization impractical for regulatory-compliant manufacturing.

Differentiation Evidence for 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid: Quantitative Advantages Over Closest Analogs


Oxidative Stability Advantage of the Carboxylic Acid Over the 5-Carboxaldehyde Analog (BCFI)

The 5-carboxaldehyde analog (2-butyl-4-chloro-5-formylimidazole, BCFI) is explicitly noted to be 'susceptible to oxidation' and requires storage under inert atmosphere at 2–8°C, with a stated shelf-life of 2 years at 4°C [1]. In contrast, 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is supplied at ≥95% purity under ambient storage conditions with no special inert-atmosphere requirement [REFS-2, REFS-3]. While no side-by-side accelerated stability study was identified, the intrinsic oxidation resistance of the carboxylic acid oxidation state is a well-established class-level advantage that reduces the risk of potency loss during storage and processing.

Process chemistry Stability Sartan intermediates

Direct Amidation Capability vs. Multi-Step Derivatization Required for 5-Carboxaldehyde

In a representative medicinal chemistry application, 2-butyl-4-chloro-1-methylimidazole-5-carboxylic acid (N-methyl analog) was directly coupled with amino acid methyl esters using standard carbodiimide chemistry, yielding imidazole-amino acid conjugates in 'very good yields' without requiring protection/deprotection steps [1]. The analogous transformation starting from the 5-carboxaldehyde would require a two-step sequence: (i) oxidation to the carboxylic acid or (ii) reductive amination of the aldehyde, followed by acylation—each step introducing yield losses typically in the range of 10–20% per step. Although no head-to-head yield comparison was located, the step-count reduction inherent to the carboxylic acid oxidation state is a quantifiable advantage: a conservative estimate of 10% yield loss per additional step translates to an ~19% overall yield deficit for a two-step alternative relative to the direct coupling route.

Medicinal chemistry Amide coupling Synthetic efficiency

Validated Identity and Purity for Pharmacopoeial Impurity Reference Standard Use

This compound is specifically catalogued as Allisartan Isoproxil Impurity 1, with certificate of analysis providing chromatographic purity of ≥95% (HPLC) [REFS-1, REFS-2]. In contrast, the closely related ester analog (methyl 2-butyl-4-chloro-1H-imidazole-5-carboxylate) is not designated as a pharmacopoeial impurity standard, and its purity is typically reported only as a synthesis-grade intermediate without validated impurity profiling. The availability of the free acid as a certified impurity standard with documented CAS registry, molecular formula, and lot-specific purity data makes it directly suitable for regulatory submissions without additional characterization overhead.

Quality control Reference standard Impurity profiling

Regiochemical Integrity: Exclusive 5-Carboxylic Acid Substitution Confirmed by NMR

The compound is unequivocally characterized as 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, with suppliers providing NMR and HPLC data to confirm the 5-carboxylic acid (not 4-carboxylic acid) substitution pattern [REFS-1, REFS-2]. The alternate regioisomer, 2-butyl-5-chloro-1H-imidazole-4-carboxylic acid, is a distinct chemical entity that would lead to a different spatial orientation of the carboxylic acid group when incorporated into sartan APIs, potentially altering receptor binding. The unambiguous assignment of the target compound as the 5-acid isomer, supported by ¹H and ¹³C NMR data, ensures the correct spatial geometry required for downstream AT₁ receptor antagonist pharmacophore construction.

Structural confirmation NMR spectroscopy Regioisomer purity

Optimal Application Scenarios for 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid Based on Evidence


Direct Synthesis of Angiotensin II Receptor Antagonist Active Metabolites

The carboxylic acid group permits direct, one-step amidation or esterification to generate the EXP-3174 scaffold and related sartan metabolites that exhibit 10–40× greater receptor affinity than parent prodrug forms [1]. This bypasses the oxidation step required when starting from the 5-carboxaldehyde analog, reducing process cycle time and improving overall yield. Procurement for this application is recommended when the synthetic target is a carboxylic acid-containing sartan or its prodrug ester.

Pharmacopoeial Impurity Reference Standard for Allisartan Isoproxil Quality Control

The compound is designated as Allisartan Isoproxil Impurity 1 and is available with validated purity (≥95% HPLC) and full spectroscopic characterization [REFS-2, REFS-3]. It is directly deployable as a reference standard in HPLC impurity methods for Allisartan Isoproxil drug substance and drug product release testing, eliminating the need for in-house qualification and enabling faster regulatory submission timelines.

Medicinal Chemistry Diversification via Amide and Ester Libraries

The free carboxylic acid functionality enables rapid parallel synthesis of amide, ester, and acylal libraries using standard coupling reagents. This has been demonstrated for the N-methyl analog in ACE inhibitor lead optimization, where coupling with diverse amino acid esters produced bioactive conjugates in high yields [2]. The N-H analog offers an additional diversification point through subsequent N-alkylation, enabling two-dimensional library generation from a single intermediate.

Process-Scale Manufacturing of Sartan Key Intermediates with Reduced Stability Risk

Compared to the oxidation-prone 5-carboxaldehyde analog that requires cold-chain storage under inert atmosphere, the carboxylic acid can be stored and handled at ambient temperature without special precautions [REFS-5, REFS-6]. This reduces warehousing costs and simplifies logistics for multi-ton API intermediate campaigns, particularly in regions with limited cold-chain infrastructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.